VcMMAE-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VcMMAE-d8, also known as MC-Val-Cit-PAB-MMAE-d8, is an isotope of VcMMAE. It is a drug-linker conjugate used in antibody-drug conjugates (ADCs) with potent antitumor activity. The compound consists of monomethyl auristatin E (MMAE), a tubulin inhibitor, linked via the lysosomally cleavable dipeptide valine-citrulline (vc). This structure allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Preparation Methods
The synthesis of VcMMAE-d8 involves several steps:
Linker Synthesis: The valine-citrulline linker is synthesized using standard peptide coupling reactions.
Drug Conjugation: Monomethyl auristatin E is conjugated to the valine-citrulline linker through a maleimide-thiol reaction.
Isotope Labeling: Deuterium atoms are introduced into the structure to create the deuterated version, this compound.
Industrial production methods involve large-scale peptide synthesis and conjugation techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
VcMMAE-d8 undergoes several types of chemical reactions:
Hydrolysis: The valine-citrulline linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E inside the target cells.
Reduction: The disulfide bonds in the antibody-drug conjugate can be reduced, leading to the release of the drug.
Substitution: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Common reagents used in these reactions include reducing agents like dithiothreitol and enzymatic catalysts like cathepsin .
Scientific Research Applications
VcMMAE-d8 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Studying the stability and reactivity of drug-linker conjugates.
Biology: Investigating the cellular uptake and intracellular processing of antibody-drug conjugates.
Medicine: Developing targeted cancer therapies with reduced side effects.
Industry: Producing high-purity antibody-drug conjugates for clinical trials and therapeutic use
Mechanism of Action
VcMMAE-d8 exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell through endocytosis.
Release: Inside the lysosome, the valine-citrulline linker is cleaved by cathepsin, releasing monomethyl auristatin E.
Action: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
VcMMAE-d8 is compared with other similar compounds such as:
VcMMAE: The non-deuterated version of this compound, which has similar antitumor activity but different pharmacokinetic properties.
H32-DM1: Another antibody-drug conjugate with a different linker and drug, showing varying efficacy and stability.
SGN-35: A clinically approved antibody-drug conjugate with a similar mechanism of action but different molecular targets
This compound is unique due to its deuterated structure, which can provide advantages in stability and metabolic profiling .
Properties
Molecular Formula |
C68H105N11O15 |
---|---|
Molecular Weight |
1324.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D |
InChI Key |
NLMBVBUNULOTNS-OOJKOBQJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.